molecular formula C11H18ClNO2 B1396482 [1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332531-23-3

[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride

Cat. No.: B1396482
CAS No.: 1332531-23-3
M. Wt: 231.72 g/mol
InChI Key: NFXXUIGSFPDVRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

A foundational aspect of the research involves the synthesis and crystal structure analysis of related compounds. Studies such as those conducted by Girish et al. (2008) and Benakaprasad et al. (2007) describe the synthesis of piperidin-4-yl methanol derivatives and their structural characterization through X-ray crystallography. These works provide insights into the molecular geometries and crystalline forms of such compounds, underscoring their potential as scaffolds in medicinal chemistry (Girish et al., 2008; Benakaprasad et al., 2007).

Exploration in Drug Discovery

Hassan et al. (2018) highlighted the synthesis of multifunctional amides with potential therapeutic applications in Alzheimer's disease. By coupling 2-Furyl(1-piperazinyl)methanone with various electrophiles, the study synthesized compounds with moderate enzyme inhibitory potentials and minimal cytotoxicity. This suggests a promising avenue for developing new treatments for neurodegenerative disorders (Hassan et al., 2018).

Molecular Switches and Intramolecular Proton Transfer

Research on compounds structurally related to "[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride" also explores their potential as molecular switches. Manolova et al. (2017) investigated the solvent-dependent excited state dynamics of a piperidinylmethyl-naphthaldehyde compound, revealing its ability to undergo intramolecular proton transfer. This property is significant for the development of molecular switches and sensors, providing a functional application beyond traditional pharmaceutical uses (Manolova et al., 2017).

Enzyme Inhibition and Therapeutic Potential

The synthesis and biological activity assessment of piperidinyl derivatives, as discussed by Abbasi et al. (2019), further illuminate the therapeutic potential of these molecules. By synthesizing a series of compounds with varying substituents, the study identifies several derivatives with significant α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes or other metabolic disorders (Abbasi et al., 2019).

Properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXXUIGSFPDVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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